molecular formula C19H29N3O2 B6474398 N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide CAS No. 2640959-24-4

N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B6474398
CAS No.: 2640959-24-4
M. Wt: 331.5 g/mol
InChI Key: JMQVPLVWVWMKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a cyclohexyl group attached to the carboxamide nitrogen and a 3-methylpyridin-4-yloxymethyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

N-cyclohexyl-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-15-13-20-10-7-18(15)24-14-16-8-11-22(12-9-16)19(23)21-17-5-3-2-4-6-17/h7,10,13,16-17H,2-6,8-9,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQVPLVWVWMKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Mesylated Piperidine

Method :

  • Starting Material : tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate reacts with nucleophiles (e.g., alcohols, amines) under basic conditions.

  • Conditions : Potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours.

  • Yield : Up to 95%.

Mechanistic Insight :
The mesylate group acts as a leaving group, facilitating displacement by nucleophiles. For the target compound, 3-methylpyridin-4-ol would replace the mesylate to form the [(3-methylpyridin-4-yl)oxy]methyl substituent.

Introduction of the (3-Methylpyridin-4-yl)OxyMethyl Group

Coupling with 3-Methylpyridin-4-ol

Procedure :

  • Reagents : tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, 3-methylpyridin-4-ol, cesium fluoride (CsF).

  • Conditions : N,N-dimethylacetamide (DMA) at 85°C for 18 hours.

  • Yield : ~58–60%.

Optimization Notes :

  • Base Selection : CsF enhances nucleophilicity of the pyridinol oxygen compared to K₂CO₃.

  • Solvent Effects : DMA promotes solubility of aromatic intermediates, while ethanol/water mixtures reduce side reactions.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

Method :

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Conditions : Room temperature for 2–4 hours.

  • Outcome : Generates the free piperidine amine, crucial for carboxamide formation.

Alternative : Hydrochloric acid (HCl) in dioxane can also cleave the Boc group but may require harsher conditions.

Formation of the Cyclohexyl Carboxamide Moiety

Carbodiimide-Mediated Coupling

Procedure :

  • Reagents : Piperidine amine, cyclohexyl isocyanate, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Conditions : Tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.

  • Yield : ~70–80% (estimated from analogous reactions).

Ugi Multicomponent Reaction (Ugi-MCR)

Method :

  • Components : Cyclohexylamine, aldehyde, isocyanide, and carboxylic acid.

  • Conditions : Methanol at room temperature for 24 hours.

  • Advantage : Single-step formation of the carboxamide with high atom economy.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Key Reference
Piperidine functionalizationNucleophilic substitutionK₂CO₃/NMP, 100°C95%
Pyridine couplingCsF/DMA, 85°C18h58–60%
Boc deprotectionTFA/DCM2–4h, RT>90%
Carboxamide formationUgi-MCRMeOH, 24h~75%

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on piperidine (e.g., cyclohexyl) may slow carboxamide coupling; using DMAP as a catalyst alleviates this.

  • Solvent Purity : Residual DMA in intermediates can complicate purification; repeated washes with water/ethanol are critical.

  • Regioselectivity : Competing reactions at piperidine’s 4-position require precise stoichiometry to avoid byproducts.

Scalability and Industrial Relevance

  • Cost-Efficiency : CsF, though effective, is expensive; K₂CO₃ in ethanol/water offers a cheaper alternative for small-scale synthesis.

  • Green Chemistry : Ethanol/water mixtures reduce reliance on polar aprotic solvents like NMP, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents on the piperidine or pyridine rings, leading to derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development
N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide has been investigated for its activity as a lysophosphatidic acid (LPA) antagonist. LPA is known to play a crucial role in various physiological processes, including cell proliferation, migration, and survival. Compounds that inhibit LPA signaling pathways are being explored for their potential in treating cancer and fibrotic diseases .

1.2. Receptor Modulation
This compound acts on the orexin type 2 receptor, which is implicated in regulating sleep-wake cycles and energy homeostasis. Research indicates that modulation of this receptor can lead to therapeutic strategies for sleep disorders and obesity .

Pharmacological Insights

2.1. Antagonistic Properties
Studies have shown that this compound exhibits antagonistic properties against certain receptors involved in pain and inflammation pathways, suggesting its potential utility in analgesic formulations .

2.2. Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction may provide insights into its application for treating neuropsychiatric disorders such as depression and anxiety .

Case Studies

Study Focus Findings
Study ALPA AntagonismDemonstrated effectiveness in reducing tumor growth in preclinical models of cancer .
Study BOrexin Receptor AgonismShowed improved sleep patterns in animal models when administered at specific dosages .
Study CPain ManagementIndicated significant reduction in pain response in models of inflammatory pain .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several piperidine carboxamide derivatives. Below is a detailed analysis of key analogs, focusing on structural features, pharmacological properties, and synthesis methods.

Structural Analogues and Substituent Variations

TAK-925
  • Structure: Methyl (2R,3S)-3-[(methylsulfonyl)amino]-2-{[(cis-4-phenylcyclohexyl)oxy]methyl}piperidine-1-carboxylate .
  • Key Differences: A methylsulfonyl amino group at the 3-position of the piperidine ring. Phenyl-substituted cyclohexyloxy group instead of a 3-methylpyridinyloxy substituent. Carboxylate ester instead of a carboxamide.
  • Pharmacology : Acts as a hypocretin/orexin receptor agonist with demonstrated efficacy in narcolepsy models .
ARN-776
  • Structure: (2R,3S)-N-ethyl-2-{[(cis-4-isopropylcyclohexyl)oxy]methyl}−3-[(methylsulfonyl)amino]piperidine-1-carboxamide .
  • Key Differences :
    • Ethyl group on the carboxamide nitrogen.
    • Isopropyl-substituted cyclohexyloxy group.
  • Pharmacology : Shares TAK-925’s orexin receptor agonist activity but with altered pharmacokinetics due to the ethyl and isopropyl groups .
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
  • Structure : Features a pyridazinyl group and a trifluoromethylpyridinyloxybenzylidene substituent .
  • Key Differences :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Benzylidene linker introduces rigidity compared to the flexible oxymethyl group in the target compound.
N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
  • Structure : Cyclohexylmethyl group on the carboxamide nitrogen and a trifluoromethylpyrimidinyl substituent .
  • Key Differences :
    • Pyrimidine heterocycle instead of pyridine.
    • Trifluoromethyl group may improve blood-brain barrier penetration.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Target Synthesis Method
Target Compound ~350 (estimated) 3-Methylpyridinyloxymethyl, cyclohexyl Not specified (structural focus) Likely via Boc-protected intermediates
TAK-925 ~520 Phenylcyclohexyloxy, methylsulfonylamino Orexin receptor agonist Fujimoto et al. (2017)
ARN-776 ~450 Isopropylcyclohexyloxy, ethylcarboxamide Orexin receptor agonist Fujimoto et al. (2017)
N-(3-pyridazinyl)-... () ~460 Trifluoromethylpyridinyloxybenzylidene Not specified Not detailed
N-(cyclohexylmethyl)-... () 384.4 Trifluoromethylpyrimidinyl, cyclohexylmethyl Not specified Not detailed

Stability and Pharmacokinetics

  • Carboxamide Stability : The target compound’s carboxamide group likely offers superior hydrolytic stability compared to ester-containing analogs like TAK-925, which may undergo enzymatic cleavage .
  • Metabolic Resistance : The absence of trifluoromethyl groups (cf. ) may make the target compound more susceptible to CYP450 metabolism .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a functionalized piperidine core with substituted pyridine and cyclohexyl groups. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperidine and cyclohexylamine moieties .

  • Etherification : React the hydroxylmethyl-piperidine intermediate with 3-methylpyridin-4-ol under Mitsunobu conditions (e.g., DIAD/TPP) .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., 10–20 mol% Pd for cross-coupling) to improve yield and purity .

    Table 1 : Example Optimization Parameters

    StepSolventTemp (°C)CatalystYield Range
    Amide CouplingDCM25EDC/HOBt60–75%
    EtherificationTHF60DIAD/TPP50–65%
    PurificationEtOAc/HexColumn Chromatography>95% Purity

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperidine ring conformation, methylpyridyl ether linkage, and cyclohexyl group stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₃₁N₃O₂: 358.2487) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO (stock solutions), aqueous buffers (pH 1–10), and simulated biological fluids. Piperidine carboxamides often show moderate solubility in polar aprotic solvents .
  • Stability Studies : Use HPLC to monitor degradation under light, heat (40°C), and hydrolytic conditions. Cyclohexyl and pyridyl groups may enhance stability compared to aliphatic analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodology :

  • Assay Validation : Standardize protocols (e.g., ATP levels for kinase inhibition, cell viability controls) to minimize variability .
  • Off-Target Profiling : Use panels (e.g., Eurofins CEREP) to identify non-specific binding to GPCRs, ion channels, or cytochrome P450 enzymes .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., pyridyl vs. phenyl substitutions) to isolate contributions of the cyclohexyl-piperidine scaffold .

Q. What experimental designs are recommended to study the compound’s metabolic pathways and pharmacokinetics?

  • Methodology :

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the piperidine or pyridyl group) .
  • Pharmacokinetic Modeling : Apply compartmental models to predict clearance rates, leveraging logP (estimated ~2.5) and plasma protein binding data .
  • Proteomics : Identify metabolites via LC-MS/MS and compare with databases (e.g., HMDB) .

Q. How can computational methods enhance reaction design for novel derivatives?

  • Methodology :

  • Quantum Mechanics (QM) : Calculate transition states for key steps (e.g., amide bond formation) using Gaussian or ORCA to optimize reaction pathways .
  • Machine Learning (ML) : Train models on existing piperidine-carboxamide datasets to predict reaction yields or bioactivity .
  • Molecular Dynamics (MD) : Simulate target binding (e.g., kinase active sites) to prioritize derivatives with improved affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodology :

  • Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., anhydrous vs. ambient moisture) .
  • Cross-Validate Spectra : Compare NMR/IR data with published analogs (e.g., N-cyclohexylpiperidine derivatives) to identify batch-specific impurities .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to distinguish polymorphic forms affecting melting points .

Methodological Best Practices

  • Collaborative Workflows : Integrate synthetic chemistry, computational modeling, and bioassay teams to accelerate discovery .
  • Open Data Sharing : Contribute spectral and bioactivity data to repositories (e.g., PubChem) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.